![molecular formula C47H58N12O6 B1485867 Hexarelin acetate CAS No. 208251-52-9](/img/structure/B1485867.png)
Hexarelin acetate
Overview
Description
Hexarelin Acetate, also known as Examorelin, is a synthetic hexapeptide that belongs to the growth hormone secretagogue class (GHS) . It is composed of just six amino acids . It is a potent, synthetic, peptidic, orally-active, centrally-penetrant, and highly selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and a growth hormone secretagogue .
Molecular Structure Analysis
Hexarelin has the IUPAC name (2S)-6-amino-2-[[[(2R)-2-[[[(2S)-2-[[[(2S)-2-[[[(2R)-2-[[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide . Its molecular formula is C47H58N12O6 , and it has a molar mass of 887.059 g·mol−1 .
Scientific Research Applications
Neuroprotective Effects
Hexarelin (HEX), a peptide Growth Hormone (GH) secretagogue, has been studied for its neuroprotective effects. Research demonstrates that HEX can reduce brain damage in a rat model of neonatal hypoxia-ischemia. This is achieved by decreasing caspase-3 activity and increasing the phosphorylation of Akt and glycogen synthase kinase-3, while not affecting extracellular signal-regulated protein kinase (ERK) signaling cascades (Brywe et al., 2005).
Cardiac Function Improvement
Hexarelin has been shown to improve cardiac function in rats post myocardial infarction. It does so by decreasing total peripheral resistance and increasing stroke volume and cardiac output, which may be mediated by GH or a direct effect of Hexarelin on the cardiovascular system (Tivesten et al., 2000).
Lung Injury and Fibrosis
In an experimental model of Acute Respiratory Distress Syndrome (ARDS), Hexarelin demonstrated therapeutic potential. It significantly improved lung compliance, reduced total immune cells, and decreased pulmonary collagen deposition, suggesting its role in blunting lung remodeling processes and fibrotic development (Zambelli et al., 2021).
Cardiovascular Action
Hexarelin's cardiovascular actions extend beyond growth hormone release and neuroendocrine effects. It binds to the growth hormone secretagogue receptor (GHSR) and non-GHSR CD36, suggesting a potential therapeutic role for cardiovascular conditions (Mao et al., 2014).
Cardiac Protection Against Calcium-Induced Dysfunction
Research has shown that Hexarelin can protect rat hearts from calcium-induced dysfunction. This protection is evident in the ability of Hexarelin to control calcium gain and maintain cytoplasmatic electrolyte balance, which are critical during the 'calcium-paradox' phenomenon (Rossoni et al., 2000).
Autophagy Regulation and Cardiomyocyte Protection
Hexarelin was found to protect H9C2 cardiomyocytes from angiotensin II-induced hypertrophy by enhancing autophagy and inhibiting the phosphorylation of mammalian target of rapamycin (mTOR). This suggests a novel role for Hexarelin in attenuating cardiomyocyte hypertrophy and apoptosis (Agbo et al., 2019).
Direct Nose-to-Brain Transfer
Hexarelin was shown to transfer directly to the brain tissues via the olfactory pathway after nasal administration in rabbits. This suggests a potential for direct brain delivery of Hexarelin for therapeutic purposes (Yu & Kim, 2009).
Modulation of PTEN in Heart Failure
Hexarelin modulates the phosphatase and tensin homologue (PTEN) signaling pathway, thereby attenuating heart failure in rats caused by coronary artery ligation. This involves ameliorating myocardial remodeling and reducing oxidative stress (Agbo et al., 2019).
Neuro-2A Cell Protection from Oxidative Stress
Hexarelin has shown protective effects against hydrogen peroxide-induced apoptosis in Neuro-2A cells. This involves modulation of MAPK and PI3K/Akt pathways and suggests potential neuroprotective bioactivities (Meanti et al., 2021).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[2-[2-[[(2R)-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28?,35?,38-,39+,40?,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNMGKSNGWLOL-UHXWJRACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexarelin acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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